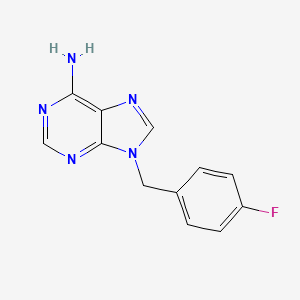

9-(4-Fluorobenzyl)-9H-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-Fluorobenzyl)-9H-purin-6-amine is a fluorinated purine derivative. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Fluorobenzyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is treating the purine with a base, followed by the addition of an alkyl halide. For instance, the alkylation of N-9 can be achieved by treating the purine with sodium hydride as the base and an appropriate alkyl halide .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents used, are optimized to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Alkylation and Acylation at the 6-Amine Position

The primary amine at C6 is a reactive site for nucleophilic substitution or addition.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N6-alkylated purine derivatives | |

| Acylation | Acetyl chloride, pyridine, RT | N6-acetamide derivative |

-

Mechanistic Insight : Alkylation occurs via nucleophilic attack of the amine on the electrophilic carbon of alkyl halides. Acylation involves the formation of an amide bond through reaction with acyl chlorides or anhydrides .

Electrophilic Aromatic Substitution on the Purine Ring

The purine ring undergoes electrophilic substitution, particularly at C2 and C8. The electron-withdrawing fluorobenzyl group slightly deactivates the ring, directing electrophiles to less hindered positions.

-

Key Observation : Halogenation at C8 is favored due to steric and electronic effects, consistent with purine chemistry trends .

Functionalization of the Fluorobenzyl Group

While the fluorine atom is not a typical leaving group, the benzyl position can participate in cross-coupling reactions under specific conditions.

-

Limitation : The electron-withdrawing fluorine reduces the reactivity of the benzyl group, requiring optimized catalytic systems .

Oxidation and Reduction Reactions

The purine ring and substituents undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation | H₂O₂, FeSO₄, acidic conditions | 8-Oxo-9-(4-fluorobenzyl)-9H-purin-6-amine | |

| Reduction | H₂, Pd/C, ethanol | Dihydro-purine derivatives (limited) |

Nucleophilic Substitution at the Purine Core

The C2 and C6 positions are susceptible to nucleophilic displacement in the presence of good leaving groups.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amination | NH₃, CuI, 100°C | 6-Amino-9-(4-fluorobenzyl)-9H-purine | |

| Thiolation | NaSH, DMF, 80°C | 6-Thiol-9-(4-fluorobenzyl)-9H-purine |

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and elevated temperatures, with degradation pathways involving:

-

Cleavage of the N9-Benzyl Bond : Observed at >150°C or under prolonged UV exposure .

-

Ring-Opening Reactions : Catalyzed by strong acids or bases, yielding imidazole and pyrimidine fragments .

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights the impact of the fluorobenzyl group:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 9-(4-Chlorobenzyl)-9H-purin-6-amine | Faster nucleophilic substitution at benzyl-Cl | |

| 9-Benzyl-9H-purin-6-amine | Higher electrophilic reactivity at C8 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of various enzymes and receptors. Its structural modifications allow researchers to explore its effects on different biological systems. Notably, the fluorobenzyl group is crucial in enhancing interactions with target proteins, which is essential for developing effective therapeutic agents.

Pharmacological Studies

Research indicates that 9-(4-Fluorobenzyl)-9H-purin-6-amine may exhibit significant biological activity due to its interaction with specific enzymes and receptors. For instance, studies have shown that it can act as both an agonist and antagonist depending on the biological context, making it a valuable candidate for drug discovery.

Case Studies and Findings

Several studies have documented the effects of this compound in various experimental settings:

Mecanismo De Acción

The mechanism of action of 9-(4-Fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

6-Furfuryl Amino Purine: Another purine derivative with a furfuryl group instead of a fluorobenzyl group.

2-Fluoro- and 2-(Trifluoromethyl)Purines: These compounds have fluorine or trifluoromethyl groups at different positions on the purine ring.

Uniqueness

9-(4-Fluorobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the fluorine atom and the benzyl group, which can confer distinct physicochemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Propiedades

Número CAS |

213528-06-4 |

|---|---|

Fórmula molecular |

C12H10FN5 |

Peso molecular |

243.24 g/mol |

Nombre IUPAC |

9-[(4-fluorophenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |

Clave InChI |

WSFGAOJQQBTCHL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.